2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone
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Overview
Description
2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone is an organic compound that features a hydroxy group, a furan ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with benzaldehyde in the presence of a base to form the corresponding chalcone, which is then subjected to hydroxylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-oxo-2-(5-methylfuran-2-yl)-1-phenylethanone.
Reduction: Formation of 2-hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and furan ring play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(5-methylfuran-2-yl)-1-phenylethanone
- 2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanol
- 2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylpropanone
Uniqueness
2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
613652-96-3 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H12O3/c1-9-7-8-11(16-9)13(15)12(14)10-5-3-2-4-6-10/h2-8,13,15H,1H3 |
InChI Key |
JKPUMIZHXJGDED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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